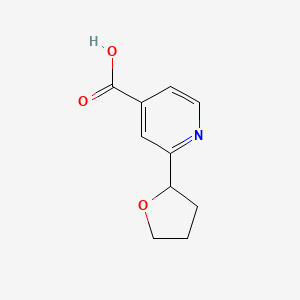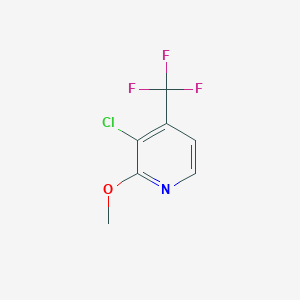
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1227563-79-2. It has a molecular weight of 211.57 and its IUPAC name is this compound .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis process involves a vapor-phase reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5ClF3NO .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product in the reaction .Aplicaciones Científicas De Investigación
Synthesis of Herbicides and Pesticides
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of highly efficient herbicides such as trifloxysulfuron. The compound's synthesis pathway involves nicotinamide conversion through several chemical reactions, highlighting its role in agricultural chemistry for developing herbicides with targeted action against weeds without affecting the crops (Zuo Hang-dong, 2010).
Novel Square-Planar Transition Metal Complexes
Research has also focused on the development of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes. These complexes have been synthesized from free ligands and have applications in catalysis and organometallic chemistry. Their synthesis demonstrates the versatility of pyridine derivatives in forming complex structures with potential applications in various chemical reactions and processes (Stefan Nückel and P. Burger, 2001).
Antioxidant and Antimicrobial Activities
A series of novel pyridine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown promising results in inhibiting microbial growth and scavenging free radicals, indicating their potential use in pharmaceuticals and as bioactive agents. The ability of these derivatives to engage in various biological activities further underscores the chemical versatility and application breadth of this compound (H. Bonacorso et al., 2015).
Organometallic Synthesis and Crystal Structures
The compound has also found use in the synthesis of complex organometallic structures and crystallography. Studies involving the synthesis of specific pyridine derivatives have revealed insights into their crystal structures, offering implications for materials science and molecular engineering. These findings contribute to the understanding of molecular interactions and the development of new materials with tailored properties (Sen Ma et al., 2018).
Mecanismo De Acción
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives has been observed to result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
It’s known that organo-fluorine compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature .
Safety and Hazards
Direcciones Futuras
Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQBEVHCKDNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

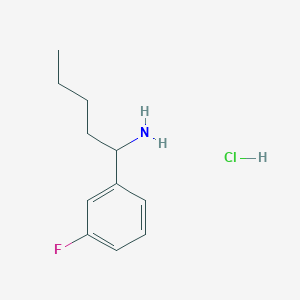
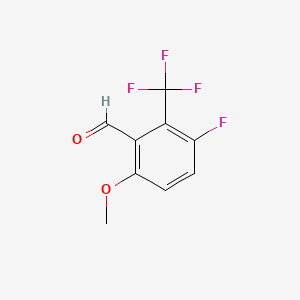
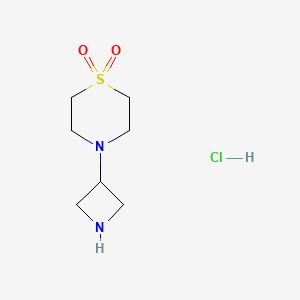
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)
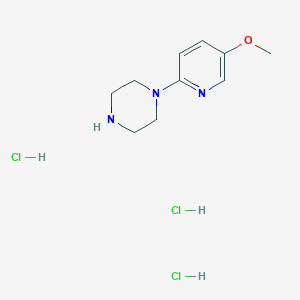
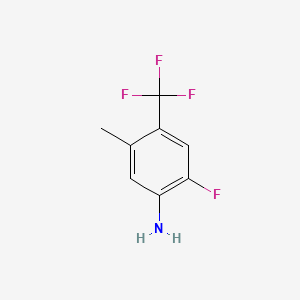
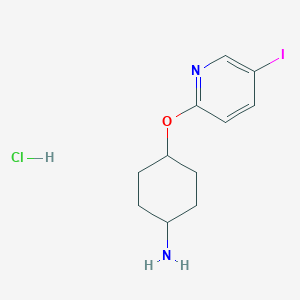
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)


